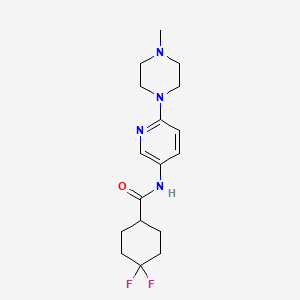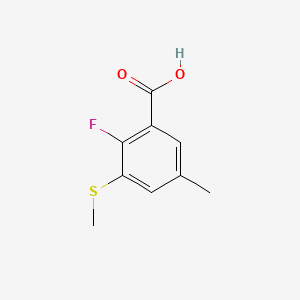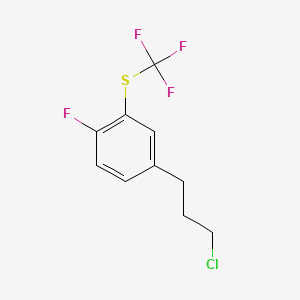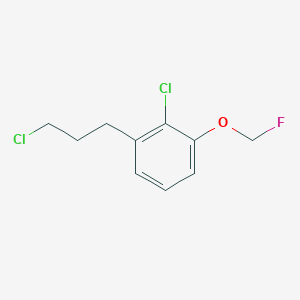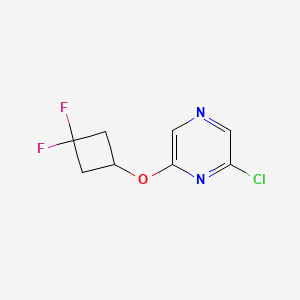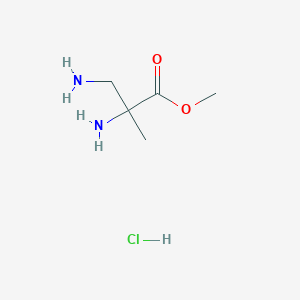
(s)-9-(2,3-Dihydroxypropyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-9-(2,3-Dihydroxypropyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a guanine base attached to a 2,3-dihydroxypropyl group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-9-(2,3-Dihydroxypropyl)guanine typically involves the reaction of guanine with 2,3-dihydroxypropyl derivatives under controlled conditions. One common method involves the use of glycidol (2,3-epoxy-1-propanol) as a starting material, which reacts with guanine in the presence of a base to form the desired compound . The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(s)-9-(2,3-Dihydroxypropyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone and imidazolone derivatives.
Reduction: Reduction reactions can modify the guanine base or the 2,3-dihydroxypropyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups or the guanine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as singlet oxygen, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include oxidized derivatives such as oxazolone and imidazolone, as well as substituted guanine compounds .
Applications De Recherche Scientifique
(s)-9-(2,3-Dihydroxypropyl)guanine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (s)-9-(2,3-Dihydroxypropyl)guanine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a valuable tool in molecular biology and medicine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Acyclovir: Used as an antiviral agent.
Ganciclovir: Another antiviral compound.
Ribavirin: Used to treat viral infections.
Uniqueness
(s)-9-(2,3-Dihydroxypropyl)guanine is unique due to its specific 2,3-dihydroxypropyl group, which imparts distinct chemical and biological properties compared to other nucleoside analogs. This structural feature enhances its solubility and reactivity, making it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H11N5O3 |
|---|---|
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
2-amino-9-[(2S)-2,3-dihydroxypropyl]-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(16)12-8)10-3-13(6)1-4(15)2-14/h3-4,14-15H,1-2H2,(H3,9,11,12,16)/t4-/m0/s1 |
Clé InChI |
UHZYGPBCTIWWBC-BYPYZUCNSA-N |
SMILES isomérique |
C1=NC2=C(N1C[C@@H](CO)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1CC(CO)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



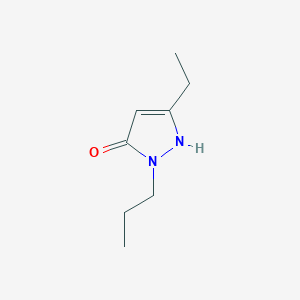
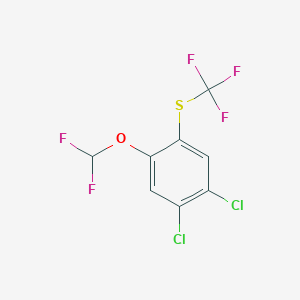
![1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B14035671.png)


